molecular formula C10H18N2O3S B3278131 3-(1,1-Dioxidothiomorpholino)azepan-2-one CAS No. 671754-68-0

3-(1,1-Dioxidothiomorpholino)azepan-2-one

Cat. No.: B3278131
CAS No.: 671754-68-0
M. Wt: 246.33 g/mol
InChI Key: RGZLNKZCMKZVBR-UHFFFAOYSA-N
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Description

3-(1,1-Dioxidothiomorpholino)azepan-2-one is a chemical compound with the molecular formula C10H18N2O3S and a molecular weight of 246.33 g/mol It is known for its unique structure, which includes a thiomorpholine ring with a dioxido substitution and an azepan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-Dioxidothiomorpholino)azepan-2-one typically involves the reaction of azepan-2-one with thiomorpholine under specific conditions. The reaction is carried out in the presence of an oxidizing agent to introduce the dioxido group. Common oxidizing agents used in this synthesis include hydrogen peroxide or peracids. The reaction is usually conducted at a controlled temperature to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and efficiency, often involving continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps, such as recrystallization or chromatography, are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Dioxidothiomorpholino)azepan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can regenerate the thiomorpholine ring .

Scientific Research Applications

3-(1,1-Dioxidothiomorpholino)azepan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(1,1-Dioxidothiomorpholino)azepan-2-one involves its interaction with specific molecular targets. The dioxido group can participate in redox reactions, influencing the compound’s reactivity and interactions with enzymes or receptors. The azepan-2-one moiety may contribute to the compound’s binding affinity and specificity for certain biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,1-Dioxidothiomorpholino)azepan-2-one is unique due to the presence of both the dioxido-substituted thiomorpholine ring and the azepan-2-one moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-(1,1-dioxo-1,4-thiazinan-4-yl)azepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3S/c13-10-9(3-1-2-4-11-10)12-5-7-16(14,15)8-6-12/h9H,1-8H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZLNKZCMKZVBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(C1)N2CCS(=O)(=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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